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Compound Name:
carboxylate

Cat. No. B385973

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-
hydroxyquinoline-2-carboxylate, a quinoline derivative of significant interest in medicinal
chemistry and drug discovery. Due to the limited availability of a complete, unified
spectroscopic dataset for this specific molecule in publicly accessible literature, this guide
presents a compilation of available data, supplemented with information from closely related
analogs to provide a robust analytical profile. The methodologies detailed herein offer
standardized protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, crucial for the structural elucidation and characterization of
this compound and its derivatives.

Spectroscopic Data

While a complete set of spectra for Ethyl 4-hydroxyquinoline-2-carboxylate is not readily
available from a single source, the following tables summarize the expected and reported
spectroscopic characteristics based on available data and analysis of similar compounds.

Table 1: 1H NMR Spectral Data
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No complete 1H NMR data for Ethyl 4-hydroxyquinoline-2-carboxylate was found in the
public domain. The following data for a related compound, Ethyl 4-hydroxy-7-
(trifluoromethyl)quinoline-3-carboxylate, is provided for comparative purposes.

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Data for Ethyl 4-
hydroxy-7-
(trifluoromethyl)quinoli
ne-3-carboxylate
1.45 t 3H -CH3
4.49 q 2H -OCH2-
7.5-8.5 m 4H Aromatic-H
12.1 s 1H -OH

Source: Adapted from publicly available data for similar quinoline derivatives.[1]

Table 2: 13C NMR Spectral Data

No complete 13C NMR data for Ethyl 4-hydroxyquinoline-2-carboxylate was found. The
following data for 4-Hydroxyquinoline is provided to indicate the expected shifts for the core
quinoline structure.
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Chemical Shift (8) ppm Assignment

Data for 4-Hydroxyquinoline

98.2 C3
119.1 C4a
122.5 C5
125.0 Cc7
125.8 C6
131.9 C8
140.8 C8a
143.7 c2
177.5 Cc4

Source: Adapted from publicly available data for 4-Hydroxyquinoline.[2]

Table 3: Infrared (IR) Spectroscopy Data

Specific IR data for Ethyl 4-hydroxyquinoline-2-carboxylate is not detailed in the search
results. The expected characteristic absorption bands are listed below based on the functional
groups present in the molecule.
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Wavenumber (cm-1) Intensity Assignment

O-H stretch (intramolecular

3400-3200 Broad ]

hydrogen bonding)
3100-3000 Medium Aromatic C-H stretch
2980-2850 Medium Aliphatic C-H stretch
~1720 Strong C=0 stretch (ester)

i C=C and C=N aromatic ring

1620-1450 Medium-Strong

stretches
~1250 Strong C-O stretch (ester)

Table 4: Mass Spectrometry (MS) Data

The molecular weight of Ethyl 4-hydroxyquinoline-2-carboxylate is 217.22 g/mol .[3] The
expected molecular ion peak in a mass spectrum would be observed at m/z = 217.

m/z Relative Intensity (%) Assignment

217 - [M]+

172 - [M - OCH2CH3]+
144 - [M - COOCH2CH3]+

Note: Fragmentation patterns are predicted based on the structure and may vary depending on
the ionization method.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

¢ Weigh 5-10 mg of the sample for 1H NMR and 20-25 mg for 13C NMR.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b385973?utm_src=pdf-body
https://www.synchem.de/product/4-hydroxy-quinoline-2-carboxylic-acid-ethyl-ester/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b385973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-d6, CDCI3). DMSO-d6 is often preferred for compounds with hydroxyl groups.

Transfer the solution to a clean, dry 5 mm NMR tube.
. Instrument Parameters:
Spectrometer: A 400 MHz or higher field NMR spectrometer.

1H NMR:

[e]

Pulse sequence: Standard single-pulse experiment.

o

Acquisition time: 2-4 seconds.

[¢]

Relaxation delay: 1-5 seconds.

[¢]

Number of scans: 16-64, depending on sample concentration.

13C NMR:

o

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

[¢]

Acquisition time: 1-2 seconds.

[¢]

Relaxation delay: 2-5 seconds.

[e]

Number of scans: 1024 or more to achieve adequate signal-to-noise.

. Data Processing:
Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase the spectrum and perform baseline correction.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS
at 0.00 ppm).
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Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

e Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
2. Sample Preparation (KBr Pellet):

e Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate
mortar.

o Press the mixture into a thin, transparent pellet using a hydraulic press.

3. Data Acquisition:

e Place the sample (ATR or KBr pellet) in the spectrometer's sample compartment.
e Record the spectrum, typically in the range of 4000-400 cm-1.

o Perform a background scan of the empty ATR crystal or a blank KBr pellet and subtract it
from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

e Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent
such as methanol or acetonitrile.[4]

2. lonization Method:

» Electron lonization (El): Suitable for volatile and thermally stable compounds. The sample is
vaporized and bombarded with a high-energy electron beam.[5]

» Electrospray lonization (ESI): Ideal for polar and less volatile compounds. The sample
solution is sprayed through a charged capillary, creating charged droplets from which ions
are desolvated.[4]
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3. Mass Analysis:

The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

4. Detection:

The separated ions are detected, and a mass spectrum is generated, showing the relative
abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like Ethyl 4-hydroxyquinoline-2-carboxylate.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b385973?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b385973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Compound Synthesis & Purification

Synthesis of Ethyl
4-hydroxyquinoline-2-carboxylate

'

Purification
(e.g., Recrystallization, Chromatography)

Spectroscopic Analysis

NMR Spectroscopy R Ses sy

(1H, 13C)

Data Interpretation [& Structural Elucidation

NMR Spectral Data IR Spectral Data MS Spectral Data
(Chemical Shifts, Coupling) (Functional Groups) (Molecular Weight, Fragmentation)

Structural Confirmation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydroxyquinoline-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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